11-Methoxy-16-iodoestradiol
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Overview
Description
The compound (8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including iodination, methoxylation, and cyclization reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations under specific conditions to yield the final product. Common reagents used in these reactions include iodine, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
The compound (8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents, such as:
- (8S,9S,11S,13S,14S,16R,17R)-16-bromo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- (8S,9S,11S,13S,14S,16R,17R)-16-chloro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Uniqueness
The uniqueness of (8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the iodine atom, for example, can enhance its reactivity and biological activity compared to its bromine or chlorine analogs.
Properties
CAS No. |
104842-16-2 |
---|---|
Molecular Formula |
C19H25IO3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |
InChI Key |
ZKXIUQUNJAKYCW-RUOITVIXSA-N |
SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)I)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Synonyms |
11 beta-methoxy-16 alpha-123-I-iodoestradiol 11-ME(2) 11-methoxy-16-iodoestradiol |
Origin of Product |
United States |
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